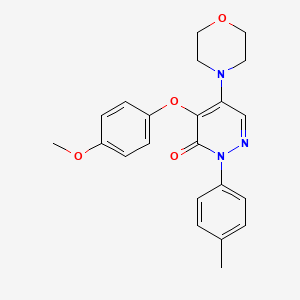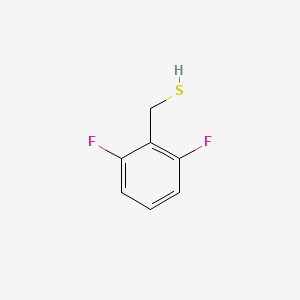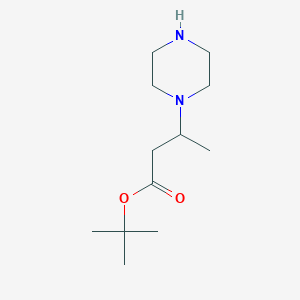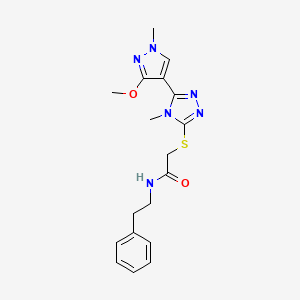
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 4-methylphenyl(4-methoxyphenoxy)acetate (CAS#: 723756-45-4) with an appropriate amine, followed by cyclization to form the pyridazinone ring. The exact synthetic route may vary, but it typically proceeds through well-established organic reactions .
Scientific Research Applications
Synthesis and Biological Activity
This compound belongs to a class of chemicals that have been extensively studied for their analgesic and anti-inflammatory properties. For example, a study by Takaya et al. (1979) discusses the synthesis and activity of related pyridazinone derivatives, highlighting their potential as analgesic-antiinflammatory agents. The research found that compounds within this class, including variations of the molecule , exhibited potent analgesic and anti-inflammatory activities, surpassing traditional drugs like aminopyrine and phenylbutazone in efficacy with lower toxicity (Takaya, Sato, Terashima, Tanizawa, & Maki, 1979).
Pharmacological Investigations
Another study focused on the pharmacological investigations of a closely related compound, "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" (M73101), demonstrating its analgesic and anti-inflammatory drug efficacy in experimental animals. This research indicates the compound's superiority over other anti-inflammatory drugs, based on therapeutic index comparisons, without significant gastric lesions, suggesting a favorable safety profile (Sato, Ishizuka, & Yamaguchi, 1981).
Photochemical Oxidation Studies
The compound's chemical behavior under photochemical oxidation conditions has also been explored. Maki et al. (1988) studied the photochemical oxidation of "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" by pyrimido[5,4-g]pteridine 5-oxide. This research sheds light on the compound's stability and transformation under ultraviolet light, providing insights into its potential degradation pathways and the formation of metabolites with potential biological activities (Maki, Shimada, Sako, Kitade, & Hirota, 1988).
Advanced Drug Delivery Systems
Research has also extended into the development of advanced drug delivery systems for pyridazinone derivatives. Jin et al. (2015) discussed the creation of an injectable formulation using block copolymer micelles for a hydrophobic antitumor candidate pyridazinone derivative. This study emphasizes the importance of delivery systems in enhancing the bioavailability and therapeutic efficacy of hydrophobic compounds, demonstrating improved pharmacokinetic parameters and antitumor activity in vivo (Jin, Wang, Tan, He, Peng, Hai, Wu, & Qian, 2015).
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16-3-5-17(6-4-16)25-22(26)21(29-19-9-7-18(27-2)8-10-19)20(15-23-25)24-11-13-28-14-12-24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXMTJVQPLLVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2920253.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2920259.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)

![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2920264.png)

![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)

![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)



